molecular formula C14H11ClN2O5 B1229667 2-[1-(p-Chlorophenyl)ethyl]-4,6-dinitrophenol

2-[1-(p-Chlorophenyl)ethyl]-4,6-dinitrophenol

Cat. No. B1229667
M. Wt: 322.7 g/mol
InChI Key: MOZUMFSUQQHSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(p-chlorophenyl)ethyl]-4,6-dinitrophenol is a member of the class of phenols that is 2,4-dinitrophenol which is substituted at position 6 by a 1-(p-chlorophenyl)ethyl group. A metaquinone-8 inhibitor. It has a role as a quinol oxidation site inhibitor. It is a C-nitro compound, a member of phenols and a member of monochlorobenzenes.

Scientific Research Applications

Applications in Synthetic Chemistry

2-[1-(p-Chlorophenyl)ethyl]-4,6-dinitrophenol and its derivatives have been utilized in various synthetic chemistry applications. These compounds often serve as intermediates in the synthesis of more complex molecules. For instance, Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, synthesized from p-chloropropiophenone, acts as an intermediate for antiobesity agents like rimonabant (Hao Zhi-hui, 2007). Similarly, pyrimidine derivatives synthesized through reactions involving ethyl cyanoacetate and thiourea, and subsequent chlorination and condensation steps, have shown promising anti-inflammatory activities (Sunita S. Patil, S.K.Mohite, C. Magdum, 2015).

Structural Analysis and Molecular Interactions

The structural analysis of these compounds has been a subject of interest due to their complex molecular interactions. For instance, the X-ray structural analysis of polymorphs of Ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed insights into the molecular geometries and bifurcated O-H⋯O hydrogen bonds, which contribute to the formation of molecular dimers (A. Ramazani, H. Ahankar, K. Ślepokura, T. Lis, S. Joo, 2019).

Environmental and Biological Studies

Interestingly, derivatives of this compound have also found applications in environmental and biological studies. For instance, the degradation of 2,4-dinitrophenol by a mixed culture of photoautotrophic microorganisms showcases the potential for removing toxic compounds from industrial wastewater, highlighting the environmental relevance of these chemical derivatives (T. Hirooka, H. Nagase, K. Hirata, K. Miyamoto, 2006).

properties

Molecular Formula

C14H11ClN2O5

Molecular Weight

322.7 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)ethyl]-4,6-dinitrophenol

InChI

InChI=1S/C14H11ClN2O5/c1-8(9-2-4-10(15)5-3-9)12-6-11(16(19)20)7-13(14(12)18)17(21)22/h2-8,18H,1H3

InChI Key

MOZUMFSUQQHSCO-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)Cl)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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